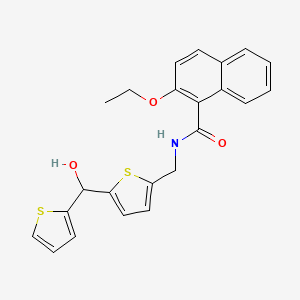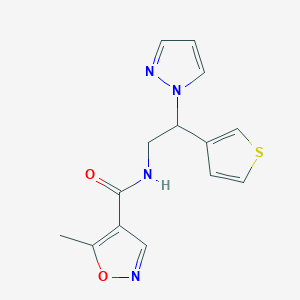
(E)-3-cyclopropyl-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of N’-((2-hydroxynaphthalen-1-yl)methylene) hydrazide . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are typically synthesized through a condensation reaction . For example, a compound was synthesized from the condensation reaction of 4-oxopiperidine-1-carbohydrazide and 2-hydroxynaphthalene-1-carbaldehyde in ethanol .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like X-ray diffraction . The C12—O2 and C1—O1 bond lengths are 1.198(3) Å and 1.315(3) Å, respectively, which indicates that the C12—O2 is a typical double bond .Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-cyclopropyl-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-5-carbohydrazide involves the condensation of 2-hydroxy-1-naphthaldehyde with cyclopropyl hydrazine and 3,5-dimethylpyrazole-1-carboxylic acid hydrazide in the presence of acetic acid and ethanol. The resulting product is then subjected to a Wittig reaction with triphenylphosphine and methyl iodide to obtain the final compound.", "Starting Materials": [ "2-hydroxy-1-naphthaldehyde", "cyclopropyl hydrazine", "3,5-dimethylpyrazole-1-carboxylic acid hydrazide", "acetic acid", "ethanol", "triphenylphosphine", "methyl iodide" ], "Reaction": [ "Step 1: In a round-bottom flask, add 2-hydroxy-1-naphthaldehyde (1.0 equiv), cyclopropyl hydrazine (1.2 equiv), and 3,5-dimethylpyrazole-1-carboxylic acid hydrazide (1.2 equiv).", "Step 2: Add acetic acid (10 mL) and ethanol (10 mL) to the flask and stir the mixture at room temperature for 24 hours.", "Step 3: Filter the resulting solid and wash it with cold ethanol.", "Step 4: Dissolve the solid in a mixture of tetrahydrofuran and water (1:1) and add triphenylphosphine (1.2 equiv) and methyl iodide (1.2 equiv).", "Step 5: Stir the mixture at room temperature for 24 hours and then filter the resulting solid.", "Step 6: Wash the solid with cold ethanol and dry it under vacuum to obtain the final product, (E)-3-cyclopropyl-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-5-carbohydrazide." ] } | |
Numéro CAS |
1285532-64-0 |
Formule moléculaire |
C18H16N4O2 |
Poids moléculaire |
320.352 |
Nom IUPAC |
5-cyclopropyl-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H16N4O2/c23-17-8-7-11-3-1-2-4-13(11)14(17)10-19-22-18(24)16-9-15(20-21-16)12-5-6-12/h1-4,7-10,12,23H,5-6H2,(H,20,21)(H,22,24)/b19-10+ |
Clé InChI |
JSSIRODPDPAPQM-VXLYETTFSA-N |
SMILES |
C1CC1C2=CC(=NN2)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-chloro-2-nitrobenzamide](/img/structure/B2660626.png)
![2,2,2-trifluoroethyl N-[(4-sulfamoylphenyl)methyl]carbamate](/img/structure/B2660632.png)



![Piperidin-1-yl-[4-[2-(trifluoromethyl)pyridin-4-yl]morpholin-2-yl]methanone](/img/structure/B2660637.png)
![(5-Chlorothiophen-2-yl)(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2660638.png)
![7-(2,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2660641.png)


![N-(2,4-difluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2660644.png)
